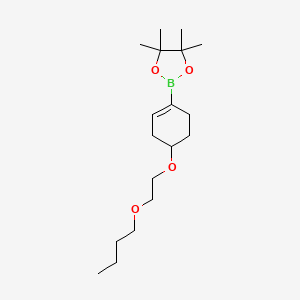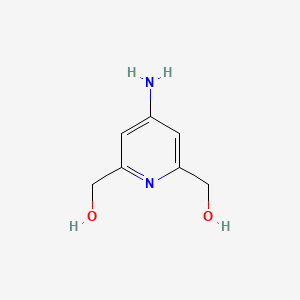
(4-Aminopyridine-2,6-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminopyridine-2,6-diyl)dimethanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and two hydroxymethyl groups at the 2- and 6-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopyridine-2,6-diyl)dimethanol typically involves multi-step organic reactions. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for condensation.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for cyclization.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for methoxylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
(4-Aminopyridine-2,6-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of pyridine-2,6-dicarboxylic acid.
Reduction: Formation of 4-aminopyridine-2,6-dimethylamine.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(4-Aminopyridine-2,6-diyl)dimethanol has several scientific research applications:
作用机制
The mechanism of action of (4-Aminopyridine-2,6-diyl)dimethanol involves the inhibition of voltage-gated potassium channels. This inhibition leads to the elongation of action potentials and increased release of neurotransmitters, thereby enhancing neuronal signaling . The compound’s interaction with specific molecular targets and pathways is crucial for its effects on neural transmission and its potential therapeutic applications.
相似化合物的比较
Similar Compounds
4-Aminopyridine: A well-known compound used in the treatment of multiple sclerosis and other neurological disorders.
2,6-Diaminopyridine: Another derivative of pyridine with similar structural features but different functional groups.
4-Amino-2,6-dimethylpyridine: Used in pharmaceuticals and agrochemicals.
Uniqueness
(4-Aminopyridine-2,6-diyl)dimethanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to modulate potassium channels and enhance neuronal signaling sets it apart from other similar compounds .
属性
IUPAC Name |
[4-amino-6-(hydroxymethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTUDWALVLSNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8090012.png)
![(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane](/img/structure/B8090014.png)
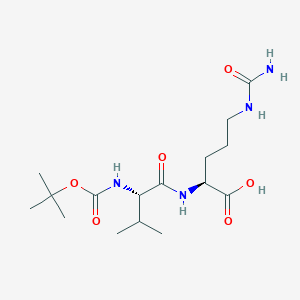
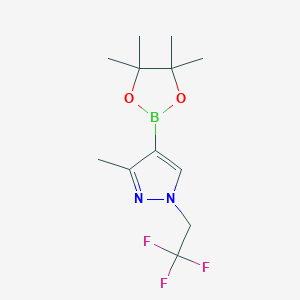
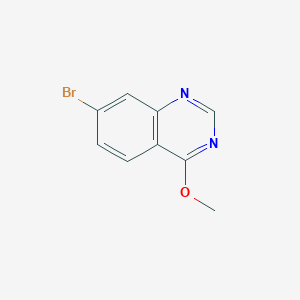
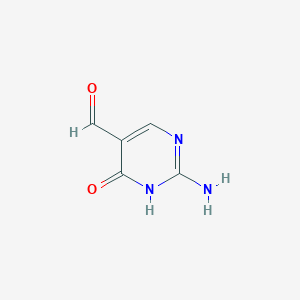
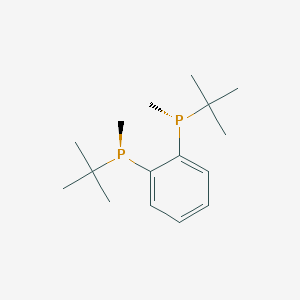
![methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B8090066.png)
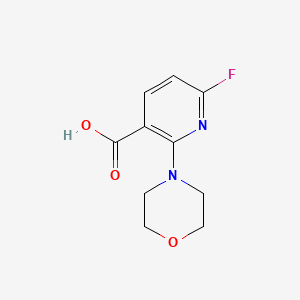
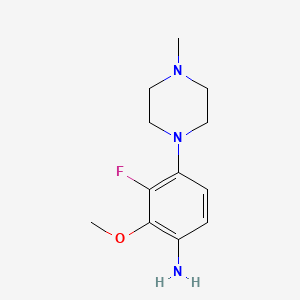
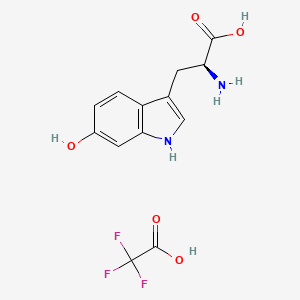
![4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8090095.png)
